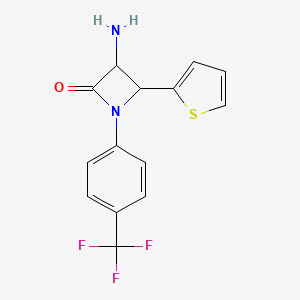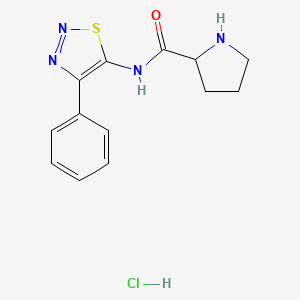
3-Amino-4-(thiophen-2-yl)-1-(4-(trifluoromethyl)phenyl)azetidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Amino-4-(thiophen-2-yl)-1-(4-(trifluoromethyl)phenyl)azetidin-2-one is a synthetic organic compound that belongs to the azetidinone class. This compound is characterized by the presence of an azetidinone ring, which is a four-membered lactam, and is substituted with a thiophene ring, a trifluoromethylphenyl group, and an amino group. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-4-(thiophen-2-yl)-1-(4-(trifluoromethyl)phenyl)azetidin-2-one typically involves the following steps:
Formation of the Azetidinone Ring: The azetidinone ring can be formed through a [2+2] cycloaddition reaction between an imine and a ketene. The reaction is usually carried out under mild conditions with the use of a suitable catalyst.
Substitution Reactions: The thiophene ring and the trifluoromethylphenyl group are introduced through substitution reactions. These reactions often require the use of strong bases or acids to facilitate the substitution process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems and advanced purification techniques, such as chromatography, ensures the production of high-purity compounds.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, where the thiophene ring or the amino group is oxidized to form corresponding sulfoxides or nitroso compounds.
Reduction: Reduction reactions can be used to reduce the azetidinone ring or the trifluoromethyl group, leading to the formation of various reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where the thiophene ring or the phenyl group is substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Strong bases like sodium hydride or acids like sulfuric acid are often employed to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring may yield thiophene sulfoxides, while reduction of the azetidinone ring may produce azetidine derivatives.
Applications De Recherche Scientifique
3-Amino-4-(thiophen-2-yl)-1-(4-(trifluoromethyl)phenyl)azetidin-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 3-Amino-4-(thiophen-2-yl)-1-(4-(trifluoromethyl)phenyl)azetidin-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Inhibiting Enzymes: It can inhibit the activity of certain enzymes, leading to the disruption of metabolic pathways.
Binding to Receptors: The compound may bind to specific receptors on the cell surface, triggering a cascade of intracellular signaling events.
Interfering with DNA/RNA: It may interact with DNA or RNA, affecting the replication and transcription processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Amino-4-(thiophen-2-yl)-1-phenylazetidin-2-one: Lacks the trifluoromethyl group, which may affect its chemical reactivity and biological activity.
3-Amino-4-(thiophen-2-yl)-1-(4-methylphenyl)azetidin-2-one: Contains a methyl group instead of a trifluoromethyl group, leading to differences in lipophilicity and pharmacokinetics.
3-Amino-4-(thiophen-2-yl)-1-(4-chlorophenyl)azetidin-2-one: The presence of a chlorine atom may influence its electronic properties and reactivity.
Uniqueness
The presence of the trifluoromethyl group in 3-Amino-4-(thiophen-2-yl)-1-(4-(trifluoromethyl)phenyl)azetidin-2-one imparts unique properties to the compound, such as increased lipophilicity, metabolic stability, and potential for enhanced biological activity. These characteristics make it a valuable compound for research and development in various scientific fields.
Propriétés
Formule moléculaire |
C14H11F3N2OS |
|---|---|
Poids moléculaire |
312.31 g/mol |
Nom IUPAC |
3-amino-4-thiophen-2-yl-1-[4-(trifluoromethyl)phenyl]azetidin-2-one |
InChI |
InChI=1S/C14H11F3N2OS/c15-14(16,17)8-3-5-9(6-4-8)19-12(11(18)13(19)20)10-2-1-7-21-10/h1-7,11-12H,18H2 |
Clé InChI |
VROHEIWMFYHSQD-UHFFFAOYSA-N |
SMILES canonique |
C1=CSC(=C1)C2C(C(=O)N2C3=CC=C(C=C3)C(F)(F)F)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-[(8-bromoquinoxalin-5-yl)methylidene]hydroxylamine](/img/structure/B14785937.png)



![2-Oxo-3-azabicyclo[4.1.0]heptane-4-carboxylic acid](/img/structure/B14785962.png)



![1-[2-[[2-Hydroxy-3-(2-methylphenoxy)propyl]amino]ethyl]-5-methyl-1,3-diazinane-2,4-dione](/img/structure/B14785970.png)


